

A Comparative Spectroscopic Analysis of 3-(Trifluoromethyl)thiophenol and Its Isomers

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophenol

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-, 3-, and 4-(Trifluoromethyl)thiophenol.

This guide provides a detailed comparative analysis of the spectroscopic properties of three isomers of trifluoromethylthiophenol: 2-(Trifluoromethyl)thiophenol, **3-(Trifluoromethyl)thiophenol**, and 4-(Trifluoromethyl)thiophenol. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including pharmaceutical and agrochemical synthesis. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical diagrams to facilitate comprehension.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tables below present the ^1H and ^{13}C NMR chemical shifts for the three isomers.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2- (Trifluoromethyl)thiophenol	Aromatic-H	7.10 - 7.55	m	-
SH	3.84	s	-	
3- (Trifluoromethyl)thiophenol	Aromatic-H	7.17 - 7.84[1]	m	-
SH	3.69	s	-	
4- (Trifluoromethyl)thiophenol	Aromatic-H	7.45	d	8.2
Aromatic-H	7.25	d	8.2	
SH	3.63	s	-	

Table 2: ^{13}C NMR Spectroscopic Data

Isomer	Position	Chemical Shift (δ , ppm)
2-(Trifluoromethyl)thiophenol	C-S	129.8
C-CF ₃	131.5 (q, J \approx 30 Hz)	
CF ₃	123.8 (q, J \approx 273 Hz)	
Aromatic-C	126.2, 127.1, 127.8, 135.2	
3-(Trifluoromethyl)thiophenol	C-S	130.5
C-CF ₃	131.2 (q, J \approx 33 Hz)	
CF ₃	123.9 (q, J \approx 272 Hz)	
Aromatic-C	121.8, 125.0, 129.3, 133.4	
4-(Trifluoromethyl)thiophenol	C-S	137.9
C-CF ₃	128.9 (q, J \approx 32 Hz)	
CF ₃	124.3 (q, J \approx 271 Hz)	
Aromatic-C	125.8 (q, J \approx 4 Hz), 126.3	

Note: NMR data can vary slightly depending on the solvent and concentration. The data presented here are typical values.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The table below lists the characteristic absorption bands for the three isomers.

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer	S-H Stretch	C-F Stretch	Aromatic C-H Stretch	Aromatic C=C Stretch
2-(Trifluoromethyl)thiophenol	~2560	~1315, ~1120	~3060	~1580, ~1480
3-(Trifluoromethyl)thiophenol	~2565	~1330, ~1125 ^[1]	3049 ^[1]	~1585, ~1485
4-(Trifluoromethyl)thiophenol	~2570	~1325, ~1115	~3070	~1600, ~1495

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M^+) for all three isomers is observed at m/z 178. Key fragments and their relative abundances are summarized below.

Table 4: Major Mass Spectral Fragments (m/z)

Isomer	$[M]^+$	$[M-H]^+$	$[M-SH]^+$	$[M-CF_3]^+$	Other Key Fragments
2-(Trifluoromethyl)thiophenol	178	177	145	109	127 ($[M-HF-S]$)
3-(Trifluoromethyl)thiophenol	178 ^[2]	177	145	109	127 ($[M-HF-S]$)
4-(Trifluoromethyl)thiophenol	178 ^{[3][4]}	177	145	109	158, 69 ^[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the thiophenol isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **^1H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 8223.7 Hz
 - Temperature: 298 K
- **^{13}C NMR Parameters:**
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 24038.5 Hz
 - Temperature: 298 K
- **Data Processing:** The spectra were processed using MestReNova software. The chemical shifts were referenced to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- **Instrumentation:** FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
- **Parameters:**
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- **Data Processing:** The spectra were baseline corrected and the peak positions were identified.

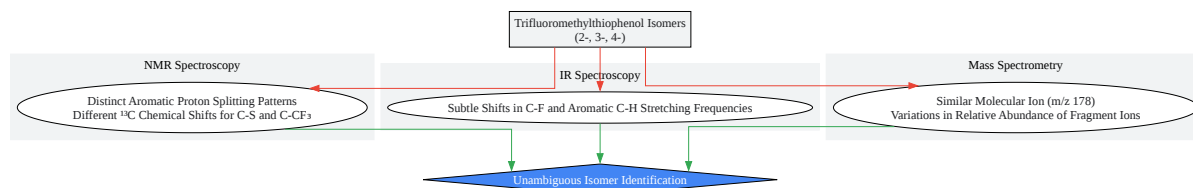
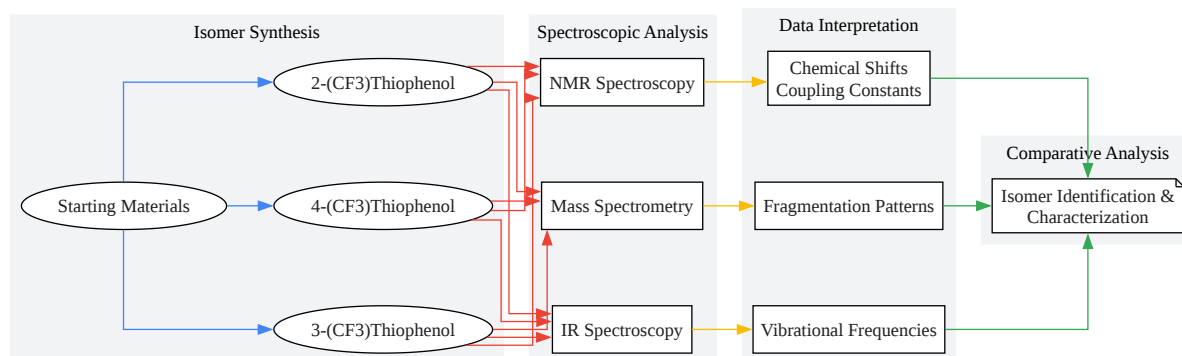
Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- **Instrumentation:** Electron ionization (EI) mass spectra were obtained using a Thermo Scientific ISQ single quadrupole GC-MS system.
- **GC Parameters (if applicable):**
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250 $^{\circ}\text{C}$
 - Oven Program: 50 $^{\circ}\text{C}$ (1 min), then ramp to 250 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$
 - Carrier Gas: Helium
- **MS Parameters:**
 - Ionization Mode: Electron Ionization (EI)

- Ionization Energy: 70 eV
- Mass Range: m/z 40-400
- Data Processing: The mass spectra were analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the isomers and their distinguishing spectral features.



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